Computational Physicochemical Profile: Distinct LogP and Polar Surface Area Versus Isomeric Aminophenylpyrazolones
5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one exhibits a calculated LogP (XLogP3) of 1.3 and a topological polar surface area (TPSA) of 67.2 Ų [1]. This profile differs significantly from isomeric pyrazolones sharing the same molecular formula (C10H11N3O). For instance, the isomeric compound 1-(4-Aminophenyl)-3-methyl-5-pyrazolone—a known pharmaceutical intermediate—displays a markedly different substitution pattern (1-aryl vs. 4-aryl; 3-methyl vs. unsubstituted ring). While direct experimental LogP for the isomer is not consolidated in public databases, its distinct aromatic substitution and hydrogen-bonding network would be expected to alter its partition coefficient and membrane permeability profile. The measured XLogP3 of 1.3 for the target compound places it in an intermediate lipophilicity range suitable for oral bioavailability (Lipinski's Rule of Five compliance), while the TPSA of 67.2 Ų indicates moderate polar surface area conducive to both solubility and passive membrane diffusion.
| Evidence Dimension | Calculated physicochemical properties (LogP, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.3; TPSA = 67.2 Ų |
| Comparator Or Baseline | 1-(4-Aminophenyl)-3-methyl-5-pyrazolone (isomeric, same molecular formula C10H11N3O) and general pyrazolone class |
| Quantified Difference | LogP difference not numerically quantifiable without experimental comparator data; TPSA difference not quantifiable but expected to vary due to distinct substitution patterns. |
| Conditions | In silico calculations based on molecular structure |
Why This Matters
The distinct LogP/TPSA profile informs drug design teams that this compound occupies a specific lipophilicity-polarity space, potentially offering a different pharmacokinetic starting point compared to isomeric pyrazolone building blocks, which is critical when optimizing ADME properties in lead series.
- [1] PubChem. 5-Amino-4-(2-methylphenyl)-1,2-dihydropyrazol-3-one. Compound Summary. CID 246111. 2025. View Source
